8-Chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
8-Chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 173159-42-7 . It has a molecular weight of 166.61 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 8-Chloro-2-methylimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 8-Chloro-2-methylimidazo[1,2-a]pyridine is 1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Summary of the Application
Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .
Methods of Application or Experimental Procedures
The typical procedure involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The reaction is facilitated by microwave irradiation .
Results or Outcomes
The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . It provides a series of imidazo[1,2-a]pyridines in good to excellent yields .
2. Antituberculosis Agents
Summary of the Application
Imidazo[1,2-a]pyridine analogues have been developed as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Methods of Application or Experimental Procedures
The compounds are tested in vitro for their activity against Mycobacterium tuberculosis. The most promising compounds are then tested in vivo in animal models of tuberculosis .
Results or Outcomes
One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
3. Anxiolytic Drugs
Summary of the Application
Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic (anti-anxiety) drugs .
Methods of Application or Experimental Procedures
4. Material Science
Summary of the Application
Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .
Methods of Application or Experimental Procedures
5. Antimalarial Agents
Summary of the Application
Imidazo[1,2-a]pyridine analogues have been developed as potential antimalarial agents . They exhibit significant activity against drug-resistant strains of Plasmodium falciparum .
Methods of Application or Experimental Procedures
The compounds are tested in vitro for their activity against Plasmodium falciparum. The most promising compounds are then tested in vivo in animal models of malaria .
Results or Outcomes
One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Plasmodium falciparum with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
6. Anticancer Agents
Summary of the Application
Imidazo[1,2-a]pyridine analogues have been developed as potential anticancer agents . They exhibit significant activity against various cancer cell lines .
Methods of Application or Experimental Procedures
The compounds are tested in vitro for their activity against various cancer cell lines. The most promising compounds are then tested in vivo in animal models of cancer .
Results or Outcomes
One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against various cancer cell lines with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized , which will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
8-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIKCSGMQBOHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717195 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylimidazo[1,2-a]pyridine | |
CAS RN |
173159-42-7 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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